molecular formula C2H3FO2<br>CH2FCOOH<br>C2H2FO2- B1212596 Fluoroacetate CAS No. 513-62-2

Fluoroacetate

Cat. No. B1212596
CAS RN: 513-62-2
M. Wt: 77.03 g/mol
InChI Key: QEWYKACRFQMRMB-UHFFFAOYSA-M
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Description

Fluoroacetic acid is an organofluorine compound with the chemical formula FCH2CO2H . It is a colorless solid that is noted for its relatively high toxicity . The conjugate base, fluoroacetate, occurs naturally in at least 40 plants in Australia, Brazil, and Africa . It is also commonly used as rat poison .


Synthesis Analysis

Fluoroacetate is inexpensive, simple to synthesize, tasteless, and highly soluble in water . It is also an intermediate metabolite of many compounds, such as anticancer drugs 5-fluorouracil and fluoroethyl nitrosourea . Ethyl fluoroacetate was used in the synthesis of 4-deoxy-4-fluoro-muscarines . It was used as a starting reagent for the synthesis of ethyl (diethoxyphosphoryl)fluoroacetate .


Molecular Structure Analysis

Fluoroacetic acid has a chemical structure represented by the formula FCH2CO2H . The molecular weight of fluoroacetic acid is 78.042 g·mol −1 .


Chemical Reactions Analysis

Fluoroacetate dehalogenase catalyzes its degradation through a two-step process initiated by an S N 2 reaction in which the aspartate residue performs a nucleophilic attack on the carbon bonded to the fluorine . The second step is hydrolysis that releases the product as glycolate .


Physical And Chemical Properties Analysis

Fluoroacetic acid is a colorless solid . It is soluble in water and ethanol . It has a melting point of 35.2 °C and a boiling point of 165 °C . The acidity (pKa) of fluoroacetic acid is 2.586 .

Scientific Research Applications

Metabolic Pathways and Toxicity

  • Fluoroacetate as a Metabolic Poison : Fluoroacetate is a highly toxic compound known for its use in controlling rodent and predator populations. While its use is restricted in some countries, it remains less regulated in others. Its mechanism of action as a metabolic poison is well-understood, but effective countermeasures against its toxicity are yet to be identified. Human exposure, whether accidental or intentional, often leads to fatal outcomes, with symptoms including cardiac dysfunction, pulmonary edema, and neurological symptoms (Cox et al., 2020).

  • Exploring Treatment for Fluoroacetate Poisoning : Recent studies have suggested the use of methylene blue and monosodium glutamate as potential treatments against fluoroacetate poisoning. In rodent models, these treatments showed some efficacy in reducing neurological signs and improving intoxication effects. However, they were unable to significantly reduce lethality, indicating a need for further research in this area (Cox et al., 2020).

Ecological and Environmental Impact

  • Fluoroacetate in Australian Fauna : In Australia, fluoroacetate is produced naturally by certain plant genera, affecting the native fauna. Many animal species have developed a tolerance to fluoroacetate, which has implications for fauna management and conservation efforts (Twigg & King, 1991).

  • Ionized Calcium and Fluoroacetate Poisoning : Research has shown that fluoroacetate poisoning leads to a drop in ionized calcium levels in the blood, which plays a significant role in the pathogenesis of the poisoning. This finding opens up potential avenues for treatment and understanding the clinical manifestations of fluoroacetate toxicity (Royshapira, 1980).

Biochemical Mechanisms and Toxicology

  • Understanding Fluoroacetate Toxicity : Extensive studies have been conducted to understand the biochemical mechanisms behind fluoroacetate toxicity. It interferes with the tricarboxylic acid cycle, leading to severe toxicological effects in mammals. Despite advancements in understanding its biochemical action, effective therapy for fluoroacetate intoxication remains elusive (Goncharov et al., 2006).

  • Astrocyte Metabolism and Neuronal Signal Propagation : Fluoroacetate is known to block astrocytic metabolism, impacting neuronal signal propagation. This has been studied using mouse brainstem slices, revealing insights into the interactions between astrocyte metabolism and neural activity (Hülsmann et al., 2003).

Detection and Analysis

  • Detecting Fluoroacetate in Biological Samples : A sensitive and fast method for determining fluoroacetate in blood serum has been developed using capillary electrophoresis. This technique is crucial for forensic purposes due to fluoroacetate's non-selective and high toxicity (Vidal et al., 2011).

  • Bacterial Metabolism of Fluoroacetate : The isolation of bacteria capable of metabolizing fluoroacetate suggests potential bioremediation applications. These bacteria can use fluoroacetate and fluoroacetamide for growth, highlighting an interesting avenue for environmental cleanup of fluoroacetate contamination (Kelly, 1965).

Fluoroacetate in Biochemical Pathways

  • Engineering Polyketide Synthase Pathways with Fluoroacetate : Research has demonstrated the potential of incorporating fluoroacetate into polyketide synthase pathways. This approach could lead to the production of fluorinated natural products for pharmaceutical and agrochemical applications, expanding the utility of fluoroacetate in synthetic biology (Walker et al., 2013).

Broader Perspectives

  • Connections Between Rodenticides and Drugs : Fluoroacetate, traditionally used as a rodenticide, also has connections to medical applications. This review explores its natural occurrence and the links between its use in pest control and potential medical applications (Eason, 2018).

  • Aconitate Hydratase Inhibition by Fluorocitrate : The study of the inhibition of plant aconitate hydratase by fluorocitrate sheds light on why plants are less sensitive to fluoroacetate compared to animals. This research provides insights into the biochemical interactions of fluoroacetate in different biological systems (Treble et al., 1962).

Safety And Hazards

Fluoroacetate is fatal if swallowed or in contact with skin . It is also fatal if inhaled and is very toxic to aquatic life . It is crucial to prevent skin contact, eye contact, and inhalation . It is recommended to use only outdoors or in a well-ventilated area .

Future Directions

There is a pressing need to develop, optimize, and implement remediation technologies specifically tailored to PFAS-contaminated soils . A native bacterium from an Australian bovine rumen was isolated which can degrade fluoroacetate . This discovery provides a new opportunity to detoxify fluoroacetate in the rumen .

properties

IUPAC Name

2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWYKACRFQMRMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199297
Record name Acetic acid, fluoro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoroacetate

CAS RN

513-62-2
Record name Fluoroacetate anion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, fluoro-, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, fluoro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,000
Citations
AT Proudfoot, SM Bradberry, JA Vale - Toxicological reviews, 2006 - Springer
… of fluoroacetate to … fluoroacetate, citrate and fluorocitrate are calcium chelators and there are both animal and clinical data to support hypocalcaemia as a mechanism of fluoroacetate …
Number of citations: 154 link.springer.com
NV Goncharov, RO Jenkins… - Journal of Applied …, 2006 - Wiley Online Library
Fluoroacetate (FA; CH 2 FCOOR) is highly toxic towards humans and other mammals through inhibition of the enzyme aconitase in the tricarboxylic acid cycle, caused by ‘lethal …
F Fonnum, A Johnsen, B Hassel - Glia, 1997 - Wiley Online Library
Fluoroacetate and its toxic metabolite fluorocitrate cause inhibition of aconitase. In brain tissue, both substances are preferentially taken up by glial cells and leads to inhibition of the …
Number of citations: 273 onlinelibrary.wiley.com
N Goncharov, E Savelieva, V Zinchenko… - Handbook of toxicology …, 2015 - Elsevier
Action of fluoroacetate (FA) becomes apparent after a latent period, even after exposure to lethal doses. The best-known representative of FA is its sodium salt. There are also series of …
Number of citations: 11 www.sciencedirect.com
DD Clarke - Neurochemical research, 1991 - Springer
… fluoroacetate might be a possible radiochemical marker for studying glial metabolism. Sokoloff had similar ideas (private communication). However, [14C]fluoroacetate … ]fluoroacetate for …
Number of citations: 176 link.springer.com
D Muir, S Berl, DD Clarke - Brain research, 1986 - Elsevier
[ 3 H]Acetate has been shown by light autoradiographic methods to label the neuropil but not the perikarya in brain and retina. [ 3 H]Fluoroacetate behaves similarly. The study provides …
Number of citations: 154 www.sciencedirect.com
DE Ponde, CS Dence, N Oyama, J Kim… - Journal of Nuclear …, 2007 - Soc Nuclear Med
… Fluoroacetate toxicity is due to its … , fluoroacetate is taken up by glial cells and causes inhibition of the glial TCA cycle (28). In this study we used trace quantities of fluoroacetate labeled …
Number of citations: 200 jnm.snmjournals.org
RA Swanson, SH Graham - Brain research, 1994 - Elsevier
The Krebs cycle inhibitor fluorocitrate (FC) and its precursor fluoroacetate (FA) are taken up in brain preferentially by glia. These compounds are used experimentally to inhibit glial …
Number of citations: 161 www.sciencedirect.com
M Sherley - Animal Welfare, 2007 - cambridge.org
Sodium fluoroacetate (1080) is widely used for the control of vertebrate pests in Australia. While the ecological impact of 1080 baiting on non-target species has been the subject of …
Number of citations: 82 www.cambridge.org
P Buffa, RA Peters - The Journal of Physiology, 1949 - ncbi.nlm.nih.gov
… formation of citrate in vivo by injection of the poison fluoroacetate (CH2F.COO-). Since the … have advanced the working hypothesis that fluoroacetate can be activated in intermediary …
Number of citations: 239 www.ncbi.nlm.nih.gov

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